molecular formula C8H11N3O2 B13176408 Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B13176408
M. Wt: 181.19 g/mol
InChI Key: HTYUHJILMJZYTN-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11(7(6)9)5-2-3-5/h4-5H,2-3,9H2,1H3

InChI Key

HTYUHJILMJZYTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CC2)N

Origin of Product

United States

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